4-[(3-Methylbutyl)amino]butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-(3-methylbutylamino)butanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-8(2)5-7-10-6-3-4-9(11)12/h8,10H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
HJNSJTBPIWSDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCCCC(=O)O |
Origin of Product |
United States |
Mass Spectrometric Detection:tandem Mass Spectrometry Ms/ms Provides Excellent Selectivity and Sensitivity for Quantification. the Analysis Would Be Performed in the Positive Ion Mode Using Electrospray Ionization Esi . the Protonated Molecule M+h ⁺ of 4 3 Methylbutyl Amino Butanoic Acid Would Be Selected As the Precursor Ion in the First Quadrupole Q1 . This Precursor Ion is then Fragmented in the Collision Cell Q2 , and Specific Product Ions Are Monitored in the Third Quadrupole Q3 . This Process, Known As Multiple Reaction Monitoring Mrm , Ensures High Specificity and Minimizes Background Noise.
To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) of 4-[(3-Methylbutyl)amino]butanoic acid (e.g., with deuterium (B1214612) or ¹³C labeling) would be added to all samples and calibration standards at the beginning of the sample preparation process.
Method Validation:the Developed Lc Ms/ms Method Would Be Rigorously Validated According to Regulatory Guidelines. Key Validation Parameters Include:
Linearity: Establishing a calibration curve over the expected concentration range in the biological matrix.
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
Selectivity: Ensuring no interference from endogenous components in the matrix.
Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix.
Recovery: Evaluating the efficiency of the extraction process.
Stability: Testing the stability of the analyte in the biological matrix under various storage and handling conditions.
Table 3: Hypothetical LC-MS/MS Parameters for Quantification of 4-[(3-Methylbutyl)amino]butanoic Acid
| Parameter | Description |
|---|---|
| Chromatography | |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ions (Q3) | Specific fragment ions (to be determined experimentally) |
This systematic approach would lead to the development of a reliable and sensitive quantitative assay for this compound in biological samples, suitable for pharmacokinetic, metabolic, or clinical research.
Metabolic Fate and Biotransformation of 4 3 Methylbutyl Amino Butanoic Acid
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems
The initial assessment of a compound's metabolic fate is often conducted using in vitro hepatic systems, such as liver microsomes and hepatocytes. admescope.com These systems contain the primary enzymes responsible for drug metabolism.
Metabolic Stability Assessment: Metabolic stability is determined by incubating the parent compound with a metabolically active system, typically liver microsomes or hepatocytes, and monitoring the compound's disappearance over time. admescope.com Liver microsomes are rich in Phase I enzymes like the cytochrome P450 (CYP) superfamily, while hepatocytes contain both Phase I and Phase II (conjugation) enzymes, offering a more complete metabolic picture. mdpi.com The key parameters derived from these studies are the metabolic half-life (t½) and intrinsic clearance (CLint), which provide an estimate of the compound's susceptibility to hepatic metabolism. admescope.com
For 4-[(3-methylbutyl)amino]butanoic acid, the N-alkyl moiety and the butanoic acid core are both potential sites for metabolic reactions. The rate of metabolism would likely be evaluated in human and key preclinical species (e.g., rat, mouse, dog) to identify potential species differences.
Potential Metabolite Identification: Based on its structure, several metabolic pathways can be postulated for this compound. The primary routes would likely involve modifications to the N-(3-methylbutyl) side chain and the butanoic acid backbone.
N-Dealkylation: A common metabolic pathway for N-alkylated compounds is oxidative N-dealkylation, primarily mediated by CYP enzymes. mdpi.com This process would involve the removal of the 3-methylbutyl group to yield GABA (4-aminobutanoic acid) and 3-methylbutanal. The reaction proceeds through an unstable hydroxylated intermediate on the carbon atom adjacent to the nitrogen. mdpi.com
Oxidation of the Alkyl Chain: The 3-methylbutyl group itself can undergo oxidation at various positions, leading to the formation of hydroxylated metabolites. This is another CYP-mediated reaction.
Oxidation of the Butanoic Acid Moiety: The butanoic acid backbone could undergo oxidation, although this is generally a less common primary pathway for such structures.
An example of potential metabolites that could be identified using high-resolution mass spectrometry in an in vitro hepatic system is presented below.
Table 1: Postulated Metabolites of this compound in Hepatic Systems
| Metabolite | Abbreviation | Postulated Metabolic Pathway | Enzyme System |
|---|---|---|---|
| Gamma-Aminobutyric Acid (GABA) | M1 | N-Dealkylation | Cytochrome P450s (CYPs) |
| 4-[(3-Methyl-2-hydroxybutyl)amino]butanoic acid | M2 | Side-Chain Hydroxylation | Cytochrome P450s (CYPs) |
| 4-[(3-Methyl-3-hydroxybutyl)amino]butanoic acid | M3 | Side-Chain Hydroxylation | Cytochrome P450s (CYPs) |
Elucidation of Biotransformation Pathways in Animal Models
In vivo studies in animal models are essential to confirm and expand upon in vitro findings, providing a complete picture of the compound's absorption, distribution, metabolism, and excretion (ADME). Following administration of this compound to animal models such as rats or mice, analysis of plasma, urine, and feces would reveal the full spectrum of metabolites.
The primary biotransformation pathways identified in vitro are expected to be relevant in vivo. N-dealkylation would likely be a significant pathway, leading to the systemic formation of GABA. The subsequent fate of the released GABA would follow its natural metabolic route via the GABA shunt. nih.gov Additionally, oxidation of the 3-methylbutyl side chain would produce more polar metabolites that are more readily excreted in urine. The butanoic acid group also allows for potential Phase II conjugation reactions, such as glucuronidation, which would further enhance water solubility and facilitate elimination.
Enzymatic Activities Involved in the Degradation and Conjugation of N-Alkylbutanoic Acids
The metabolism of this compound is likely governed by several key enzyme families.
Cytochrome P450 (CYP) Enzymes: As mentioned, this superfamily of enzymes, located primarily in the liver, is central to Phase I oxidative metabolism. mdpi.com They are the most probable catalysts for both the N-dealkylation of the 3-methylbutyl group and any subsequent hydroxylation reactions on the alkyl chain. mdpi.com Specific isoforms, such as those from the CYP3A and CYP2D families, are commonly involved in the metabolism of such compounds. nih.gov
Gamma-Aminobutyric Acid Transaminase (GABA-T): This pyridoxal (B1214274) phosphate-dependent enzyme is responsible for the catabolism of GABA. nih.govwikipedia.org Studies on other alkyl-substituted 4-aminobutanoic acids have shown that they can also serve as substrates for GABA-T. nih.govnih.gov Therefore, it is plausible that this compound itself could be a substrate for GABA-T, initiating its degradation by transamination of the amino group. However, the bulky 3-methylbutyl substituent may influence the binding affinity and turnover rate, as research has shown that substrate activity can diminish as the size of the alkyl substituent increases. nih.gov
UDP-glucuronosyltransferases (UGTs): These are Phase II enzymes that catalyze the conjugation of a glucuronic acid moiety to the compound, typically at a carboxyl or hydroxyl group. mdpi.com The carboxylic acid group of this compound or its hydroxylated metabolites could undergo glucuronidation to form acyl-glucuronides, which are highly water-soluble and readily excreted.
Comparison with the Metabolism of Gamma-Aminobutyric Acid (GABA)
The metabolism of this compound can be directly compared to that of its parent compound, GABA.
GABA Metabolism (The GABA Shunt): The catabolism of GABA is a well-defined two-step enzymatic process known as the GABA shunt. nih.gov
Transamination: GABA is first converted to succinic semialdehyde by the mitochondrial enzyme GABA transaminase (GABA-T). This reaction uses α-ketoglutarate as the amino group acceptor, producing glutamate (B1630785) in the process. nih.govwikipedia.org
Oxidation: Succinic semialdehyde is then rapidly oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSADH). nih.gov Succinate subsequently enters the Krebs cycle, contributing to cellular energy metabolism.
Comparative Metabolic Pathways: The metabolic pathways of GABA and this compound share a common core but diverge due to the N-alkyl substitution.
Table 2: Comparison of Metabolic Pathways
| Metabolic Feature | Gamma-Aminobutyric Acid (GABA) | This compound |
|---|---|---|
| Primary Catabolic Enzyme | GABA Transaminase (GABA-T) nih.gov | Potentially GABA-T and Cytochrome P450s mdpi.comnih.gov |
| Primary Pathway | Transamination via GABA Shunt youtube.com | N-Dealkylation and/or Transamination |
| Key Metabolites | Succinic Semialdehyde, Succinate nih.gov | GABA, Hydroxylated derivatives, 3-methylbutanal |
| Phase I Oxidation | Not applicable | Yes (N-dealkylation, hydroxylation) mdpi.com |
| Phase II Conjugation | Not a major pathway | Possible (e.g., Glucuronidation) |
Advanced Analytical Methodologies for the Detection and Quantification of 4 3 Methylbutyl Amino Butanoic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating 4-[(3-Methylbutyl)amino]butanoic acid from complex matrices and for assessing its purity. Due to the compound's polar nature and lack of a strong native chromophore, various specialized techniques are required for effective analysis.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For a polar molecule like 4-[(3-Methylbutyl)amino)butanoic acid, which lacks significant ultraviolet (UV) absorbance, direct detection is challenging. myfoodresearch.com Consequently, analytical approaches typically involve either derivatization to introduce a chromophoric or fluorophoric tag, or the use of universal detectors.
Pre-column Derivatization: This is a common strategy to enhance detection sensitivity. myfoodresearch.comwho.int Reagents that react with the secondary amine or carboxylic acid functional groups are employed.
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with the secondary amine to form a highly UV-absorbent derivative.
Ortho-phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines. While the target compound has a secondary amine, this method is relevant for analyzing potential primary amine precursors or impurities. chula.ac.thresearchgate.net
2,4-Dinitrofluorobenzene (FDNB): This reagent reacts with the amine group to form a stable derivative that can be detected by UV spectrophotometry. researchgate.net
A typical reversed-phase HPLC (RP-HPLC) method following derivatization would utilize a C18 stationary phase to separate the now more non-polar derivative. Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is standard.
| Parameter | Typical Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 6.5 |
| Mobile Phase B | Acetonitrile/Methanol (50:50) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection (FMOC deriv.) | UV at 265 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but it is restricted to analytes that are volatile and thermally stable. nih.gov this compound, being a zwitterionic amino acid, is non-volatile. Therefore, derivatization is mandatory to block the polar functional groups (amine and carboxylic acid) and increase its volatility. sigmaaldrich.com
Silylation: This is a widely used derivatization technique for compounds with active hydrogens. sigmaaldrich.comresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. MTBSTFA is often preferred as it forms tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture than their trimethylsilyl (B98337) (TMS) counterparts. sigmaaldrich.commdpi.com The reaction involves the replacement of the acidic protons on both the secondary amine and the carboxylic acid with TBDMS groups.
The resulting di-TBDMS derivative is sufficiently volatile for GC analysis. When coupled with mass spectrometry (MS), this method provides excellent sensitivity and selectivity, allowing for definitive identification based on the compound's mass spectrum. The fragmentation pattern of the TBDMS derivative is characteristic, often showing a prominent ion corresponding to the loss of a tert-butyl group ([M-57]+). sigmaaldrich.com
| Parameter | Typical Condition |
|---|---|
| Derivatization Reagent | MTBSTFA with 1% TBDMSCI |
| Reaction Conditions | 70-100°C for 1-2 hours |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100°C (2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-500 m/z |
Spectroscopic Methods for Structural Confirmation and Characterization
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted spectra for this compound are based on the known chemical shifts of its constituent parts: a gamma-aminobutyric acid (GABA) backbone and an N-linked isoamyl (3-methylbutyl) group. radiopaedia.orgblogspot.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by adjacent functional groups. Protons closer to the electron-withdrawing carboxylic acid and amine groups will appear further downfield.
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH(CH₃)₂ | ~0.90 | d | 6H |
| -CH₂-CH(CH₃)₂ | ~1.50 | q | 2H |
| -CH₂-CH(CH₃)₂ | ~1.75 | m | 1H |
| -CH₂-CH₂-CH₂-COOH | ~1.95 | quintet | 2H |
| -CH₂-COOH | ~2.40 | t | 2H |
| NH-CH₂-CH₂- (GABA) | ~3.05 | t | 2H |
| NH-CH₂-CH₂- (Isoamyl) | ~3.10 | t | 2H |
¹³C NMR: The carbon NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.
| Assignment | Predicted δ (ppm) |
|---|---|
| -CH(CH₃)₂ | ~22.0 |
| -CH₂-CH₂-CH₂-COOH | ~24.5 |
| -CH₂-CH(CH₃)₂ | ~25.5 |
| -CH₂-COOH | ~35.0 |
| -CH₂-CH(CH₃)₂ | ~38.0 |
| NH-CH₂-CH₂- (GABA) | ~48.5 |
| NH-CH₂-CH₂- (Isoamyl) | ~49.0 |
| -COOH | ~180.0 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, electrospray ionization (ESI) in positive ion mode is typically used, which generates the protonated molecular ion, [M+H]⁺. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments, confirming the compound's identity with high confidence.
Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For N-alkylated amino acids, common fragmentation pathways include the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid moiety. massbank.euacs.org Other significant fragments arise from the cleavage of the isoamyl side chain and the butanoic acid backbone.
| Ion | Description | Nominal m/z | Calculated Exact Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | Protonated Molecule | 174 | 174.14886 |
| [M+H-H₂O]⁺ | Loss of Water | 156 | 156.13829 |
| [M+H-H₂O-CO]⁺ | Loss of Water and Carbon Monoxide | 128 | 128.14340 |
| [C₅H₁₂N]⁺ | Cleavage at α-β C-C bond (loss of C₄H₇O₂) | 86 | 86.09643 |
| [C₅H₁₀]⁺ | Fragment from isoamyl group (loss of C₄H₉NO₂) | 70 | 70.07775 |
Development of Quantitative Assays for Biological Samples
The quantification of this compound in biological samples such as plasma, urine, or cerebrospinal fluid requires highly sensitive and selective analytical methods. Given the compound's polarity and lack of a strong chromophore, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most suitable platform for developing a robust quantitative assay. nih.govnih.govresearchgate.netchromatographyonline.com
The development and validation of such an assay would typically involve the following steps:
Computational and Theoretical Investigations of 4 3 Methylbutyl Amino Butanoic Acid and Its Analogs
Molecular Modeling of Conformational Preferences and Stereochemistry
Molecular modeling is a foundational computational technique used to investigate the three-dimensional structures of molecules. For 4-[(3-Methylbutyl)amino]butanoic acid and its analogs, understanding their conformational preferences is crucial, as the spatial arrangement of atoms dictates their biological activity. These molecules are flexible, with multiple rotatable bonds, leading to a vast landscape of possible shapes or conformers.
Conformational analysis of GABA analogs is critical for understanding their interaction with biological targets like receptors and transporters. nih.gov Studies on various GABA analogs have shown that their activity is highly dependent on their conformation. researchgate.netresearchgate.net For instance, conformationally restricted analogs, where the molecule's flexibility is limited, have been instrumental in probing the bioactive conformations of GABA. researchgate.netnih.gov Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the potential energy of different conformers, identifying the most stable, low-energy states. This information helps in understanding how this compound might present itself when approaching a biological target.
The stereochemistry of these compounds also plays a vital role. The presence of chiral centers can lead to different stereoisomers, each potentially having distinct pharmacological properties. Molecular modeling can elucidate the spatial arrangement of these isomers and their energetic differences.
Table 1: Hypothetical Conformational Energy Profile of this compound This table illustrates the kind of data generated from conformational analysis, showing the relative energies of different hypothetical conformers.
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | 180° | 0.00 | 65.2 |
| Gauche (+) | 60° | 1.20 | 17.4 |
| Gauche (-) | -60° | 1.20 | 17.4 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are used to predict how it and its analogs bind to target proteins, such as GABA transporters (GATs) or GABA receptors. acs.org
The process involves placing the ligand (the small molecule) into the binding site of the protein and evaluating the binding affinity using a scoring function. These simulations can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies on GABA transporter inhibitors have been crucial in understanding how these molecules block the reuptake of GABA. acs.orgbiorxiv.org A recent study on GABA-ρ2 receptors used homology modeling and docking to predict the binding modes of various GABA analogs. mdpi.com
By comparing the docking scores and binding poses of a series of analogs, researchers can understand the structural requirements for potent activity. This information is invaluable for designing new molecules with improved affinity and selectivity for their intended target.
Table 2: Hypothetical Docking Scores of this compound Analogs against a GABA Transporter This table provides an example of how docking results can be used to compare the binding affinity of different compounds.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound | -8.5 | Tyr60, Ser296, Phe294 |
| Analog A (shorter alkyl chain) | -7.2 | Tyr60, Ser296 |
| Analog B (bulkier alkyl chain) | -9.1 | Tyr60, Ser296, Phe294, Leu402 |
Molecular Dynamics (MD) Simulations to Study Binding Stability and Protein Interactions
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov
For this compound, MD simulations can be used to assess the stability of its binding pose within the target protein, as predicted by docking. acs.org These simulations can reveal whether the initial interactions are maintained over time and can identify subtle changes in the protein structure induced by the ligand. The trajectories from MD simulations can be analyzed to calculate various parameters, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide information about the stability of the complex and the flexibility of different parts of the protein, respectively.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic properties of molecules. These methods can provide detailed information about the electron distribution, molecular orbitals, and electrostatic potential of this compound and its analogs.
This information is crucial for understanding the reactivity of the molecule and the nature of its interactions with the biological target. For example, the electrostatic potential map can indicate which parts of the molecule are likely to participate in electrostatic interactions, such as hydrogen bonding. Quantum chemical calculations can also be used to determine the pKa values of the amino and carboxylic acid groups, which is important for understanding the ionization state of the molecule at physiological pH.
Table 3: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations This table illustrates the type of data obtained from quantum chemical calculations.
| Property | Value |
|---|---|
| Dipole Moment (Debye) | 2.5 |
| HOMO Energy (eV) | -9.8 |
| LUMO Energy (eV) | 1.2 |
| Calculated pKa (amino group) | 10.5 |
| Calculated pKa (carboxyl group) | 4.2 |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
Pharmacophore modeling is a related technique that focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for a molecule to be active at a particular biological target. nih.gov A pharmacophore model for GABA transporter inhibitors, for instance, might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and a positive ionizable feature, all arranged in a specific spatial orientation. nih.gov
For this compound and its analogs, QSAR and pharmacophore modeling can be used to guide the design of new molecules with enhanced potency and selectivity. By understanding the key structural features that contribute to activity, medicinal chemists can make more informed decisions about which modifications to make to the lead compound. nih.gov
Emerging Research Directions and Future Perspectives for N Alkylbutanoic Acid Derivatives
Exploration of Novel Biological Targets and Therapeutic Avenues
The therapeutic potential of N-alkylbutanoic acid derivatives is being reimagined as researchers look beyond classical GABA receptors (GABAA and GABAB). While modulating these receptors remains a cornerstone of their pharmacological activity, emerging evidence suggests that the biological influence of GABAergic compounds is far more extensive. creative-proteomics.com Future research is aimed at exploiting these non-traditional targets to develop therapies for a wider range of disorders.
One promising area is the gut-brain axis . GABA is not only a neurotransmitter but also a signaling molecule in the gastrointestinal tract, influencing gut motility, secretion, and even the immune system. creative-proteomics.com Derivatives like 4-[(3-Methylbutyl)amino]butanoic acid could potentially be designed to selectively target GABA signaling pathways in the gut, offering novel treatment strategies for conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). creative-proteomics.com
Another frontier is the immune system . Recent studies have uncovered a role for GABA in regulating immune responses, suggesting that GABAergic signaling can affect the function of immune cells. creative-proteomics.com This opens the door for developing N-alkylbutanoic acid derivatives as immunomodulatory agents for autoimmune diseases. The structural modifications inherent in these derivatives, such as the N-(3-methylbutyl) group, could be optimized to enhance interaction with specific targets within the immune system.
Furthermore, research is expanding to consider less-characterized receptor subtypes, such as GABAρ receptors, which have a distinct pharmacology and are not fully understood. nih.gov The development of N-alkylated analogs with high selectivity for these alternative targets could lead to drugs with entirely new therapeutic profiles and potentially fewer side effects than broadly acting GABAergic agents.
| Potential Therapeutic Area | Explored Biological System | Rationale for N-Alkylbutanoic Acid Derivatives |
| Gastrointestinal Disorders | Gut-Brain Axis | Modulation of GABA signaling in the enteric nervous system to treat IBS or IBD. creative-proteomics.com |
| Autoimmune Diseases | Immune System Regulation | Targeting GABA receptors on immune cells to modulate inflammatory responses. creative-proteomics.com |
| Novel Neurological Targets | Alternative GABA Receptors | Designing selective ligands for less-characterized receptors like GABAρ to achieve novel effects. nih.gov |
| Psychiatric Disorders | CNS Neurotransmitter Balance | Normalizing GABAergic dysfunction implicated in conditions like schizophrenia. creative-proteomics.com |
Development of Advanced Synthetic Routes for Complex Analogs
The creation of novel N-alkylbutanoic acid derivatives with enhanced potency, selectivity, and pharmacokinetic properties hinges on the development of advanced and versatile synthetic methodologies. Traditional methods for synthesizing N-substituted amino acids are being supplemented and replaced by more sophisticated and efficient techniques that allow for greater control over the final molecular architecture.
Modern organic synthesis now provides several powerful strategies for producing complex amino acid derivatives:
Radical-Based Methods : Recent advancements in photoredox catalysis have enabled the use of radical reactions for the synthesis and modification of amino acids under mild conditions. These methods allow for the addition of alkyl groups to amino acid precursors, providing a direct route to N-alkylated products. nih.gov For instance, an α-amino radical can be generated and added to an acrylate (B77674) derivative to form the core structure of a γ-amino acid. nih.gov
Enzymatic and Biocatalytic Approaches : The use of enzymes, such as transaminases, offers a highly stereoselective path to chiral amino acids. acs.orgnih.gov Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can efficiently convert simple starting materials into complex γ-hydroxy-α-amino acid derivatives, which can serve as precursors for further N-alkylation. acs.orgnih.gov
Stereoselective Synthesis : To ensure biological efficacy and reduce off-target effects, producing a single, desired stereoisomer is critical. Methodologies using chiral auxiliaries, such as oxazolidinones, allow for the highly stereoselective introduction of substituents. rsc.org Similarly, the use of chiral organoboranes in boron alkylation reactions provides a robust method for preparing β-branched α-amino acids with high isomeric purity, a strategy that can be adapted for γ-amino acid derivatives. purdue.edu
These advanced routes are crucial for building libraries of diverse N-alkylbutanoic acid analogs. By systematically varying the N-alkyl substituent—for example, by introducing branching (as in the 3-methylbutyl group), rings, or other functional groups—chemists can fine-tune the molecule's properties to optimize its interaction with specific biological targets.
| Synthetic Strategy | Key Advantage | Relevance to N-Alkylbutanoic Acid Analogs |
| Radical Chemistry | High functional group tolerance and mild reaction conditions. | Enables direct and versatile C-N bond formation for N-alkylation. nih.gov |
| Biocatalysis | Exceptional stereoselectivity and environmentally friendly ("green") chemistry. | Produces enantiomerically pure building blocks for complex derivatives. nih.gov |
| Asymmetric Synthesis | Precise control over the 3D arrangement of atoms (stereochemistry). | Crucial for creating specific isomers that fit biological targets correctly. rsc.orgpurdue.edu |
Integration of Omics Technologies in Mechanistic Studies
To fully understand the biological impact of N-alkylbutanoic acid derivatives, researchers are moving beyond single-target analyses and embracing a systems-level perspective through "omics" technologies. These approaches—proteomics, transcriptomics, and metabolomics—provide a comprehensive snapshot of the global changes occurring within a cell or organism in response to a compound, offering profound insights into its mechanism of action.
Proteomics : This technology is used to study the entire set of proteins in a biological system. For GABA analogs, proteomics can identify the full network of proteins that interact with GABA receptors (the "interactome"). biorxiv.org By comparing the interactomes of different receptor subtypes, or how they change after treatment with a drug, researchers can uncover novel binding partners and signaling pathways affected by N-alkylbutanoic acid derivatives. biorxiv.orgresearchgate.netvu.nl This helps to build a complete map of the compound's cellular targets.
Transcriptomics : By analyzing all RNA transcripts in a cell, transcriptomics reveals how a compound alters gene expression. For example, studies can show how treatment with a GABA analog changes the expression of genes related to GABA synthesis, receptor subunits, or synaptic function. nih.govresearchgate.net This information can elucidate the downstream, long-term effects of a drug and identify gene networks that are key to its therapeutic action. researchgate.net
Metabolomics : This field focuses on the global profile of small-molecule metabolites. By measuring changes in metabolites like glutamate (B1630785), GABA, and related compounds in the tricarboxylic acid (TCA) cycle, metabolomics can generate a "metabolic footprint" of a drug's activity. nih.govcreative-proteomics.com This approach has been used to distinguish the effects of ligands acting on different GABA receptor subtypes and can reveal unexpected metabolic perturbations, providing clues about a compound's broader physiological impact. nih.govresearchgate.netnih.gov
The integration of these omics datasets provides a powerful, unbiased approach to discovering novel mechanisms and biomarkers. nih.govresearchgate.net By applying these technologies to the study of this compound and its analogs, future research can move beyond simple receptor binding profiles to a holistic understanding of their biological effects, accelerating the development of the next generation of precisely targeted therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3-Methylbutyl)amino]butanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Solid-phase peptide synthesis (SPPS) is commonly used for amino acid derivatives. For example, Fmoc-protected intermediates (e.g., DAA1040 ivDde-L-Dab(Fmoc)-OH in ) can be synthesized via sequential coupling of Fmoc-amino acids, followed by deprotection with piperidine. Reaction optimization includes adjusting pH, temperature, and coupling reagents (e.g., HATU/DIPEA) .
- Esterification : Methyl ester derivatives (e.g., methyl 4-aminobutanoate in ) are synthesized via acid-catalyzed esterification using methanol and sulfuric acid under reflux. Continuous flow reactors improve scalability and yield in industrial settings .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- NMR Spectroscopy : Compare - and -NMR spectra with reference data (e.g., Fmoc-protected analogs in ). Key peaks include δ 1.0–1.5 ppm (3-methylbutyl chain) and δ 3.2–3.5 ppm (amino group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO for DAA1040 in ). Discrepancies in isotopic patterns may indicate impurities .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology :
- Flash Chromatography : Use gradient elution with polar/non-polar solvent systems (e.g., hexane/ethyl acetate) to separate unreacted starting materials.
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility profiles of analogs (e.g., tert-butoxycarbonyl derivatives in ) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodology :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers. Compare bioactivity of (R)- and (S)-isomers in receptor-binding assays (e.g., analogs in showed stereospecific interactions with enzymes) .
- Computational Docking : Model interactions with target proteins (e.g., GABA receptors) using software like AutoDock Vina. Validate with site-directed mutagenesis .
Q. What strategies can resolve contradictory spectral data between synthetic batches?
- Methodology :
- Comparative Analysis : Use 2D-NMR (e.g., HSQC, COSY) to confirm connectivity in ambiguous regions (e.g., distinguishing between regioisomers in ).
- Isotopic Labeling : Synthesize - or -labeled derivatives to track amino group incorporation and validate assignments .
Q. How can researchers assess the metabolic stability of this compound in biological systems?
- Methodology :
- In Vitro Incubation : Expose the compound to liver microsomes or S9 fractions. Monitor degradation via LC-MS/MS and identify metabolites (e.g., oxidation of the 3-methylbutyl chain) .
- Stability Studies : Test pH-dependent stability (e.g., 1–13 range) and thermal degradation kinetics using accelerated stability protocols .
Q. What are the challenges in designing analogs of this compound with improved bioavailability?
- Methodology :
- Prodrug Strategies : Introduce ester or amide prodrug moieties (e.g., methyl ester in ) to enhance membrane permeability. Evaluate hydrolysis rates in plasma .
- LogP Optimization : Modify the 3-methylbutyl chain length or introduce polar groups (e.g., hydroxyl) to balance lipophilicity (target LogP 1–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
